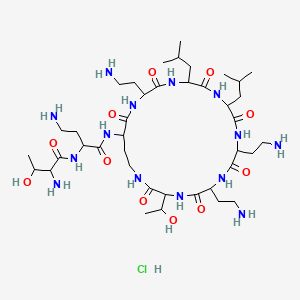

(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-metilbencenosulfonato de (1-fluorociclopropil)metilo es un compuesto químico con la fórmula molecular C11H13FO3S y un peso molecular de 244.28 g/mol . Este compuesto se caracteriza por la presencia de un grupo fluorociclopropil unido a una porción de metilbencenosulfonato. Se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-metilbencenosulfonato de (1-fluorociclopropil)metilo generalmente implica la reacción de (1-fluorociclopropil)metanol con cloruro de 4-metilbencenosulfonilo en presencia de una base como piridina o trietilamina . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo. El producto se purifica posteriormente mediante técnicas estándar como la recristalización o la cromatografía en columna.

Métodos de producción industrial

La producción industrial del 4-metilbencenosulfonato de (1-fluorociclopropil)metilo sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-metilbencenosulfonato de (1-fluorociclopropil)metilo experimenta diversas reacciones químicas, que incluyen:

Sustitución nucleófila: El grupo sulfonato puede ser desplazado por nucleófilos como aminas, alcoholes y tioles.

Reducción: El compuesto puede reducirse al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.

Oxidación: La oxidación del compuesto puede producir la sulfona o sulfoxido correspondiente.

Reactivos y condiciones comunes

Sustitución nucleófila: Se utilizan comúnmente reactivos como la azida de sodio, el tiocianato de potasio y el metóxido de sodio.

Reducción: Hidruro de litio y aluminio o borohidruro de sodio en éter anhidro o tetrahidrofurano.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno, el ácido m-cloroperbenzoico o el permanganato de potasio.

Principales productos formados

Sustitución nucleófila: Formación de derivados de ciclopropil sustituidos.

Reducción: Formación de (1-fluorociclopropil)metanol.

Oxidación: Formación de derivados de sulfona o sulfoxido.

Aplicaciones en investigación científica

El 4-metilbencenosulfonato de (1-fluorociclopropil)metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: Se emplea en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.

Medicina: Se investiga su posible uso en el desarrollo de fármacos y como herramienta farmacológica.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Aplicaciones Científicas De Investigación

(1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

El mecanismo de acción del 4-metilbencenosulfonato de (1-fluorociclopropil)metilo implica su interacción con objetivos moleculares específicos. El grupo fluorociclopropil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la inhibición o modificación de su actividad. El grupo sulfonato mejora la solubilidad del compuesto y facilita su transporte dentro de los sistemas biológicos .

Comparación Con Compuestos Similares

Compuestos similares

- 4-Metilbencenosulfonato de (1-clorociclopropil)metilo

- 4-Metilbencenosulfonato de (1-bromociclopropil)metilo

- 4-Metilbencenosulfonato de (1-yodociclopropil)metilo

Singularidad

El 4-metilbencenosulfonato de (1-fluorociclopropil)metilo es único debido a la presencia del átomo de flúor, que confiere propiedades químicas y biológicas distintas. El átomo de flúor mejora la estabilidad y la reactividad del compuesto, convirtiéndolo en una herramienta valiosa en la química sintética y la investigación biológica.

Propiedades

Fórmula molecular |

C11H13FO3S |

|---|---|

Peso molecular |

244.28 g/mol |

Nombre IUPAC |

(1-fluorocyclopropyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H13FO3S/c1-9-2-4-10(5-3-9)16(13,14)15-8-11(12)6-7-11/h2-5H,6-8H2,1H3 |

Clave InChI |

UBCBJTDEOFGSBY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)

![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)

![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)

![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)

![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)

![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)